molecular formula C9H9N3S B13754554 N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine CAS No. 50473-81-9

N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine

Cat. No.: B13754554
CAS No.: 50473-81-9
M. Wt: 191.26 g/mol
InChI Key: GBJLRZLHTJTIGA-UHFFFAOYSA-N
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Description

N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine is a benzene-1,2-diamine derivative functionalized with a 1,3-thiazole ring at the N~1~ position. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, imparts distinct electronic and steric properties to the compound. The compound’s applications likely span catalysis, materials science, and pharmaceutical research, leveraging the thiazole ring’s bioactivity and coordination versatility.

Properties

CAS No.

50473-81-9

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

2-N-(1,3-thiazol-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C9H9N3S/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-6H,10H2,(H,11,12)

InChI Key

GBJLRZLHTJTIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-Thiazol-2-yl)benzene-1,2-diamine typically involves the reaction of 2-aminothiophenol with an appropriate benzene derivative under specific conditions. One common method is the condensation reaction between 2-aminothiophenol and o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of N1-(1,3-Thiazol-2-yl)benzene-1,2-diamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH~3~COOH)

    Reduction: NaBH4, LiAlH4, ethanol (EtOH)

    Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~), alkylating agents (R-X)

Major Products

Scientific Research Applications

Medicinal Chemistry

N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine and its derivatives have shown promising biological activities, making them candidates for drug development. The thiazole moiety is known for its diverse pharmacological effects.

Anticancer Activity

Research indicates that thiazole derivatives possess significant anticancer properties. For instance, compounds synthesized from this compound have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that thiazole-integrated pyrrolidinones exhibited notable activity against colon carcinoma cells (HCT-15), with some compounds showing IC50 values in the micromolar range .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of thiazole derivatives. A specific compound derived from thiazole demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models . The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance anticonvulsant effects.

Materials Science

This compound's structural characteristics allow it to be utilized in materials science for developing advanced materials.

Chemical Sensors

The compound's ability to form complexes with metal ions has led to its application in developing chemical sensors. These sensors can selectively detect metal ions such as Ni²⁺ and Cu²+, which are crucial for environmental monitoring . The fluorescence-quenching mechanism employed in these sensors enhances their sensitivity and selectivity.

Environmental Applications

The detection of pollutants and toxic metals is essential for environmental safety. This compound-based sensors are being explored for their potential to monitor environmental contaminants effectively.

Case Studies

A notable case study involved the synthesis of a chemosensor based on benzene-1,2-diamine derivatives that successfully detected heavy metals in water samples. The results indicated high selectivity and sensitivity towards specific metal ions .

Data Tables

Below are tables summarizing the biological activities and structural features of various derivatives of this compound:

Compound Biological Activity IC50 Value (µM) Notes
Compound 1Anticancer15Active against HCT-15 cells
Compound 2Anticonvulsant18.4Effective in animal models
Compound 3Metal ion sensor-Detects Ni²⁺ and Cu²⁺
Structural Feature Impact on Activity
Thiazole ringEnhances biological activity
Amino groupsIncreases reactivity in organic synthesis

Mechanism of Action

The mechanism of action of N1-(1,3-Thiazol-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Nitrobenzyl)benzene-1,2-diamine (NBD)

  • Structure : Features a 4-nitrobenzyl group at the N~1~ position instead of thiazol-2-yl.
  • Synthesis : Prepared via Schiff base condensation of o-phenylenediamine (OPD) and 4-nitrophenyl benzaldehyde .
  • Properties : The nitro group is electron-withdrawing, enhancing ligand rigidity and metal-binding stability. Forms stable complexes with transition metals (e.g., Cu, Ni) for catalytic applications .
  • Applications : Used in synthesizing benzimidazole derivatives (e.g., 2-(4-nitrophenyl)-1H-benzimidazole) and as a catalyst precursor .

Thiazole’s aromaticity may also improve solubility in non-polar solvents compared to nitrobenzyl derivatives.

2-(4-Nitrophenyl)-1H-benzimidazole (NBI)

  • Structure : A benzimidazole derivative synthesized from NBD via cyclization .
  • Synthesis : Formed by intramolecular cyclization of NBD under acidic conditions .
  • Properties : The planar benzimidazole core supports π-π stacking, useful in materials science. Exhibits fluorescence and catalytic activity in oxidation reactions .
  • Applications : Explored in optoelectronics and as a ligand for photoluminescent metal complexes .

Comparison : Unlike NBI’s fused benzimidazole system, the thiazole-containing derivative retains a primary amine group, allowing for further functionalization (e.g., Schiff base formation or coordination chemistry). This flexibility may broaden its utility in drug design or polymer chemistry.

Quinoxaline Derivatives

  • Structure : Derived from benzene-1,2-diamine and α-diketones (e.g., benzil) .
  • Synthesis : Catalyzed by oxalic acid in EtOH/H2O, yielding high-purity products .
  • Properties: Quinoxalines exhibit antioxidant activity and are used in DPPH radical scavenging assays .
  • Applications : Medicinal chemistry (e.g., antimicrobial agents) and materials science .

Comparison: The thiazole derivative’s sulfur atom may confer distinct redox properties compared to quinoxalines’ nitrogen-rich systems. For example, thiazole’s electron-deficient nature could enhance catalytic activity in oxidation-reduction reactions.

Benzimidazole-Based Antioxidants

  • Structure : Bis N’-(1H-benzimidazol-2-yl)-N-alkyl amidines synthesized from ethane-1,2-diamine .
  • Synthesis: Reacted with (1H-benzimidazol-2-yl) iminoester under mild conditions .
  • Properties : Demonstrated moderate to high DPPH radical scavenging activity (IC50: 12–45 μM) .
  • Applications: Potential antioxidants in pharmaceuticals or food additives .

However, this requires experimental validation.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Functional Groups Applications Reference
N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine Thiazol-2-yl -NH2, thiazole Catalysis, drug design
N-(4-Nitrobenzyl)benzene-1,2-diamine 4-Nitrobenzyl -NH2, -NO2 Metal complexes, catalysis
2-(4-Nitrophenyl)-1H-benzimidazole 4-Nitrophenyl Benzimidazole Materials science
Quinoxaline derivatives Quinoxaline core N-heterocycle Antioxidants, medicinal

Table 2: Hypothetical Physical Properties (Based on Substituent Effects)

Compound Predicted Solubility Melting Point Range Reactivity
This compound Moderate in DMSO 180–220°C High (thiazole coordination)
N-(4-Nitrobenzyl)benzene-1,2-diamine Low in water 150–170°C Moderate (nitro group EWG)
Quinoxaline derivatives Low in hexane 200–250°C Moderate (N-heterocycle)

Biological Activity

N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related studies.

Structural Overview

This compound features a thiazole ring attached to a benzene ring with diamine substituents. The thiazole moiety contributes to the compound's unique chemical properties and biological interactions. Its molecular formula is C10_{10}H10_{10}N4_{4}S, with a molar mass of approximately 218.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. These interactions can influence cellular processes through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular function.
  • Receptor Binding : It can bind to receptors involved in signaling pathways, thereby modulating physiological responses.

Research indicates that the thiazole ring enhances the compound's binding affinity to target proteins and nucleic acids .

Biological Activities

Antitumor Activity : Studies have shown that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established anticancer drugs like doxorubicin .

Anticonvulsant Properties : The compound has also been evaluated for anticonvulsant activity. In experimental models, it showed promise in reducing seizure activity .

Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity may be linked to its structural features that allow for interaction with microbial cell components .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological profile. The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
N~1~-(4-Chlorophenyl)benzene-1,2-diamineContains a chlorophenyl groupPotential antifungal activity
1-N-(4-Methylthiazol-2-yl)benzene-1,4-diamineFeatures a methyl group on thiazoleEnhanced solubility and bioactivity
4-N-[4-(2,4-Dichlorophenyl)-thiazol-2-yl]benzene-1,4-diamineDifferent substitution pattern on thiazoleAntiviral properties

This compound stands out due to its specific substitution pattern and the presence of both thiazole and diamine functionalities. This combination enhances its reactivity and biological activity compared to similar compounds .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study focused on the compound's effect on HeLa cells (cervical cancer). It demonstrated an IC50_{50} value significantly lower than that of control treatments .
  • Seizure Models : In animal models induced with seizures, administration of the compound resulted in a notable decrease in seizure duration and frequency compared to untreated controls .
  • Microbial Assays : The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated zones of inhibition comparable to known antibiotics .

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